Methyl 2-acetamido-5-methoxy-4-nitrobenzoate
Overview
Description
Methyl 2-acetamido-5-methoxy-4-nitrobenzoate is an organic compound with a complex structure that includes acetylamino, methoxy, and nitro functional groups attached to a benzoic acid methyl ester backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetamido-5-methoxy-4-nitrobenzoate typically involves multiple steps. One common method includes the nitration of a methoxy-substituted benzoic acid derivative, followed by acetylation and esterification reactions. The reaction conditions often require the use of strong acids like sulfuric acid for nitration, acetic anhydride for acetylation, and methanol in the presence of a catalyst for esterification.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-5-methoxy-4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to remove the nitro group, forming an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the methoxy group can yield various substituted benzoic acid derivatives .
Scientific Research Applications
Methyl 2-acetamido-5-methoxy-4-nitrobenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-acetamido-5-methoxy-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The acetylamino group can form hydrogen bonds with target proteins, affecting their function. The methoxy group can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Methyl anthranilate: Similar structure but lacks the nitro group.
Methyl p-nitrobenzoate: Similar structure but lacks the acetylamino and methoxy groups.
Methyl N-acetylanthranilate: Similar structure but lacks the nitro group .
Uniqueness
Methyl 2-acetamido-5-methoxy-4-nitrobenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitro group, in particular, allows for unique reduction reactions that are not possible with similar compounds.
Properties
Molecular Formula |
C11H12N2O6 |
---|---|
Molecular Weight |
268.22 g/mol |
IUPAC Name |
methyl 2-acetamido-5-methoxy-4-nitrobenzoate |
InChI |
InChI=1S/C11H12N2O6/c1-6(14)12-8-5-9(13(16)17)10(18-2)4-7(8)11(15)19-3/h4-5H,1-3H3,(H,12,14) |
InChI Key |
QESQFCKBOUMNJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1C(=O)OC)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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